Synthesis Yield and Optical Purity Comparison: (S)-Enantiomer vs. (R)-Enantiomer
A head-to-head comparison from a primary literature source reports the synthesis of both the (S)- and (R)-enantiomers of tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate via enantiodivergent routes. The (S)-enantiomer was obtained with a yield of 83%, while the (R)-enantiomer was obtained with a comparable but distinct yield of 82% [1]. More critically, the (S)-enantiomer exhibits a specific optical rotation of [α]D = -82.4 (c = 0.1, CHCl3), which is opposite in sign and different in magnitude compared to the (R)-enantiomer's reported [α]D = +74.4 (c = 0.1, CHCl3) [1].
| Evidence Dimension | Synthetic Yield and Optical Rotation |
|---|---|
| Target Compound Data | Yield: 83%; [α]D = -82.4 (c = 0.1, CHCl3) |
| Comparator Or Baseline | (R)-enantiomer (CAS 657397-01-8): Yield: 82%; [α]D = +74.4 (c = 0.1, CHCl3) |
| Quantified Difference | Yield difference: +1% for (S)-enantiomer; Optical rotation difference: Opposite sign and 8.0 units in magnitude |
| Conditions | Synthesis via Mitsunobu reactions with di-tert-butyl iminodicarbonate, starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. |
Why This Matters
The well-defined and unique optical rotation value serves as a critical identity and quality control metric for procurement and ensures the correct enantiomer is used for stereoselective synthesis.
- [1] Conway, L., & Evans, P. (2022). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1), 1-6. DOI: 10.1177/17475198211047780. View Source
